molecular formula C6H6N2OS B038047 2-Acrylamidothiazole CAS No. 117158-04-0

2-Acrylamidothiazole

Cat. No.: B038047
CAS No.: 117158-04-0
M. Wt: 154.19 g/mol
InChI Key: GJQQHYNZZYZIKE-UHFFFAOYSA-N
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Description

Fatostatin is a small molecule inhibitor known for its ability to block the activation of sterol regulatory element-binding proteins (SREBPs). SREBPs are transcription factors that regulate the expression of genes involved in lipid and cholesterol biosynthesis. By inhibiting SREBPs, fatostatin disrupts lipid metabolism, making it a promising compound for research in cancer, metabolic diseases, and other conditions related to lipid dysregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fatostatin can be synthesized through a multi-step process involving the formation of a diarylthiazole core. The synthesis typically starts with the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

While specific industrial production methods for fatostatin are not widely documented, the synthesis generally follows the principles of organic synthesis, involving the use of common reagents and conditions. The process may be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fatostatin primarily undergoes reactions typical of organic compounds containing thiazole and aromatic rings. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the aromatic rings .

Mechanism of Action

Fatostatin exerts its effects by binding to SREBP cleavage-activating protein (SCAP), preventing the ER-Golgi translocation of SREBPs. This inhibition blocks the activation of SREBP-1 and SREBP-2, leading to decreased transcription of lipogenic genes. The disruption of lipid metabolism results in various cellular effects, including cell cycle arrest, apoptosis, and reduced cell proliferation .

Properties

CAS No.

117158-04-0

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C6H6N2OS/c1-2-5(9)8-6-7-3-4-10-6/h2-4H,1H2,(H,7,8,9)

InChI Key

GJQQHYNZZYZIKE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=NC=CS1

Canonical SMILES

C=CC(=O)NC1=NC=CS1

Synonyms

2-Propenamide, N-2-thiazolyl-

Origin of Product

United States

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